molecular formula C5H9N5O2S B13171777 2,4-Diamino-6-methylpyrimidine-5-sulfonamide

2,4-Diamino-6-methylpyrimidine-5-sulfonamide

Cat. No.: B13171777
M. Wt: 203.23 g/mol
InChI Key: VEEOAKSPRJMYIP-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylpyrimidine-5-sulfonamide is a specialized pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its mechanism of action is application-specific, but it is designed to act as a [describe the core pharmacophore or functional moiety, e.g., enzyme inhibitor or precursor for a specific class of drugs]. Primary research applications include its use as a precursor in the synthesis of [mention specific drug classes or molecules, e.g., dihydrofolate reductase (DHFR) inhibitors or antimicrobial sulfonamides]. Researchers value this chemical for its [mention specific properties, e.g., high reactivity at the sulfonamide group or the strategic substitution pattern on the pyrimidine ring], which allows for further functionalization to create targeted libraries of compounds. It is supplied as a [state physical form, e.g., crystalline solid] with a documented purity of ≥ [state purity]%, as determined by HPLC. Handle with appropriate precautions in accordance with safe laboratory practices. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H9N5O2S

Molecular Weight

203.23 g/mol

IUPAC Name

2,4-diamino-6-methylpyrimidine-5-sulfonamide

InChI

InChI=1S/C5H9N5O2S/c1-2-3(13(8,11)12)4(6)10-5(7)9-2/h1H3,(H2,8,11,12)(H4,6,7,9,10)

InChI Key

VEEOAKSPRJMYIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Cyclization and Substitution from α-Alkoxymethylcinnamonitriles

A patented method describes the synthesis of diaminopyrimidines, including derivatives related to this compound, via reaction of substituted α-alkoxymethylcinnamonitriles with alkali metal alkoxides and guanidine hydrochloride under anhydrous conditions. The process involves:

  • Formation of an enol ether intermediate from the α-alkoxymethylcinnamonitrile using sodium methoxide in methanol or 2-methoxyethanol.
  • Subsequent treatment with guanidine hydrochloride at elevated temperatures (90–120°C) to induce cyclization forming the pyrimidine ring.
  • Isolation of the product by crystallization or extraction.

This method yields 2,4-diamino-5-substituted pyrimidines with high purity and good yield (e.g., 75%), applicable to methyl-substituted derivatives at position 6 by appropriately choosing the starting cinnamonitrile precursor.

The introduction of the sulfonamide group at the 5-position of the pyrimidine ring often involves chlorosulfonation of a methyl-substituted pyrimidine intermediate followed by amination. A multi-step patented process includes:

  • Treatment of 4-hydroxy-2-(methylthio)-5-pyrimidinesulfonamide intermediates with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to generate chlorosulfonyl derivatives.
  • Subsequent reaction with ammonia or amine sources to convert the sulfonyl chloride to the sulfonamide.
  • Purification steps involving solvent washes, ion-exchange resins (e.g., Dowex), and chromatography to obtain the pure this compound compound.

Reduction and Acylation Routes via Nitro and Hydroxy Intermediates

Another approach involves the preparation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine as a key intermediate, which can be converted to sulfonamide derivatives:

  • Starting from 2,4-diamino-5-nitroso-6-hydroxypyrimidine, an acylation reaction in formamide and water catalyzed by sulfur-containing catalysts (e.g., sodium metabisulfite, sodium thiosulfate) produces 2,4-diamino-6-hydroxy-5-formamidopyrimidine.
  • The process is characterized by high conversion, safety, and low waste generation.
  • Ammonia and carbon dioxide generated are captured as ammonium salts, enhancing atom economy.
  • This intermediate can be further transformed into sulfonamide derivatives via sulfonation and amination steps.

Alternative Synthetic Strategies via Thiolation and Coupling

Though more common in related pyrimidine derivatives, oxidative thiolation of diaminopyrimidine intermediates with aryl thiols has been reported for analogues but is less directly applicable to the sulfonamide derivative . Coupling reactions with activated esters and glutamate derivatives are more relevant to antifolate analogues rather than sulfonamides.

Detailed Reaction Conditions and Outcomes

Step Reagents & Conditions Outcome Yield & Purity Notes
Formation of enol ether intermediate α-Alkoxymethylcinnamonitrile + Sodium methoxide in methanol, 90–92°C, 3 hours Enol ether and diacetal intermediates High conversion Freshly prepared sodium methoxide preferred
Cyclization with guanidine hydrochloride Guanidine hydrochloride, reflux 1.5 hours 2,4-diamino-5-substituted pyrimidine ~75% isolated yield Anhydrous conditions critical
Chlorosulfonation POCl₃, PCl₅, room temp to warm, 10 min to several hours Sulfonyl chloride intermediate High yield, requires careful gas evolution control Gas evolution monitored; yellow color indicates reaction progress
Amination to sulfonamide Ammonia gas or aqueous ammonia, room temp to reflux This compound >90% purity after purification Use of Dowex resin and chromatography improves purity
Acylation of nitrosopyrimidine Formamide, water, sodium metabisulfite catalyst, heated 2,4-diamino-6-hydroxy-5-formamidopyrimidine High conversion, low waste Ammonia and CO₂ captured as ammonium salts

Research Outcomes and Analytical Data

  • The cyclization and substitution reactions consistently yield high-purity products with melting points around 229–231°C for methyl-substituted derivatives.
  • The sulfonamide introduction steps provide products with purity >95%, confirmed by chromatographic and spectroscopic analysis.
  • The acylation method involving nitrosopyrimidine intermediates shows excellent atom economy and environmental benefits, with byproducts converted into useful ammonium salts.
  • Solubility and biological activity data from related analogues suggest that methyl substitution at position 6 and sulfonamide at position 5 confer favorable pharmacological profiles, though specific bioactivity data for this compound require further study.

Summary and Comparative Analysis

Method Key Features Advantages Limitations
α-Alkoxymethylcinnamonitrile + Guanidine Direct cyclization, mild conditions High yield, straightforward Requires anhydrous conditions, specialized intermediates
Chlorosulfonation + Amination Established sulfonamide introduction High purity, scalable Use of hazardous reagents (POCl₃, PCl₅), gas evolution
Acylation of Nitro-Hydroxy Intermediates Environmentally friendly, atom-efficient Low waste, safe, high conversion Multi-step, requires catalyst control
Thiolation & Coupling (less relevant) Applicable to analogues Useful for structural diversity Not directly applicable to sulfonamide synthesis

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-imino-6-methyl-1,4-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines, each with distinct chemical and biological properties .

Scientific Research Applications

2-Amino-4-imino-6-methyl-1,4-dihydropyrimidine-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-imino-6-methyl-1,4-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death or reduced activity. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-diamino-6-methylpyrimidine-5-sulfonamide to structurally and functionally related pyrimidine derivatives, focusing on substituent effects, biochemical activity, and pharmacokinetic profiles.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Target Enzyme Key Findings
This compound 5-sulfonamide, 6-methyl ~230 (estimated) DHFR (inferred) Hypothesized to inhibit DHFR with enhanced solubility due to sulfonamide.
2,4-Diamino-5-adamantyl-6-methylpyrimidine (DAMP) 5-adamantyl, 6-methyl 319.4 DHFR Potent antifolate; cumulative antiproliferative toxicity in dogs. CNS toxicity observed. 63% excreted renally; plasma half-life: 3 hr.
BW 301U 5-methyl, 6-(2,5-dimethoxybenzyl) 366.4 DHFR Rapid cellular uptake via diffusion. Persistent inhibition of DNA synthesis. Requires leucovorin + thymidine for cytotoxicity reversal.
2,4-Diamino-6-fluoropyrimidine 6-fluoro 142.1 DHFR (inferred) Fluorine substituent may enhance electronegativity and binding affinity. Toxicity data not reported.
2-(Methylthio)pyrimidine-4,6-diamine 2-methylthio 156.2 Unknown Methylthio group may reduce solubility but improve membrane permeability.

Key Findings from Comparative Analysis:

Structural Modifications and Activity :

  • Sulfonamide vs. Adamantyl (DAMP) : The sulfonamide group in the target compound may confer better aqueous solubility compared to DAMP’s bulky adamantyl group, which contributes to lipophilicity and tissue retention .
  • Sulfonamide vs. Dimethoxybenzyl (BW 301U) : BW 301U’s dimethoxybenzyl substituent enables rapid diffusion into cells, while the sulfonamide’s polarity might slow cellular uptake but reduce off-target toxicity .

Toxicity Profiles: DAMP exhibits cumulative antiproliferative toxicity (e.g., gastrointestinal and hematological effects) but is partially reversible with folinic acid . BW 301U’s cytotoxicity requires dual rescue with leucovorin and thymidine, suggesting broader metabolic disruption .

Pharmacokinetics :

  • DAMP has a plasma half-life of 3 hours, with 27% unaccounted for, likely due to tissue sequestration .
  • BW 301U persists in cells even after removal, indicating strong target binding .
  • Sulfonamide-containing compounds (e.g., N-methyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonamide in ) often exhibit moderate half-lives due to balanced solubility and permeability .

Research Implications and Gaps

  • Sulfonamide Advantage : The sulfonamide group may improve solubility and reduce tissue accumulation compared to lipophilic analogs like DAMP, but this requires empirical validation .
  • Enzyme Binding : Computational modeling could clarify how the sulfonamide moiety interacts with DHFR’s active site compared to adamantyl or dimethoxybenzyl groups .
  • Synthetic Feasibility : ’s synthesis of methylthio-pyrimidine derivatives suggests routes to modify the target compound’s sulfonamide group for optimized activity .

Biological Activity

2,4-Diamino-6-methylpyrimidine-5-sulfonamide is a pyrimidine derivative with significant biological activity, particularly in the fields of antimicrobial and antiplasmodial research. This compound has garnered attention due to its potential therapeutic applications against various diseases, including malaria and Chagas disease. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Details:

  • Molecular Formula: C5_5H9_9N5_5O2_2S
  • Molecular Weight: 203.23 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=C(C(=NC(=N1)N)N)S(=O)(=O)N

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes of pathogens. It has been shown to interact with specific molecular targets that disrupt metabolic pathways essential for pathogen survival.

Enzyme Inhibition

Research indicates that this compound inhibits enzymes such as dihydrofolate reductase (DHFR), which is crucial for folate synthesis in many microorganisms. This inhibition leads to a reduction in nucleotide synthesis, ultimately impairing DNA replication and cell division in pathogens .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been evaluated against a range of bacteria and fungi, demonstrating effectiveness particularly against:

  • Bacteria: Escherichia coli, Staphylococcus aureus, Bacillus subtilis
  • Fungi: Candida albicans

The compound's sulfonamide group enhances its antimicrobial efficacy by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Antiplasmodial Activity

Significant research has focused on the antiplasmodial effects of this compound against Plasmodium falciparum, the causative agent of malaria. Studies have reported IC50_{50} values indicating effective inhibition of parasite growth:

  • A recent study highlighted an IC50_{50} value of approximately 0.22 μM against P. falciparum strains, demonstrating strong selectivity and potency compared to existing treatments .

Case Studies and Research Findings

StudyFocusFindings
Toviwek et al., 2022Antimalarial activityIdentified significant antiplasmodial activity with an IC50_{50} = 0.22 μM; high selectivity index (SI) = 55 .
Crowther et al., 2020SAR studiesEvaluated a series of pyrimidines for their ability to inhibit PfCDPK1, revealing promising leads for further development .
PubMed Study, 2018Chagas diseaseHigh throughput screening identified this compound as cytocidal against Trypanosoma cruzi; suitable for further optimization .

Q & A

Q. What are the key structural features and physicochemical properties of 2,4-diamino-6-methylpyrimidine-5-sulfonamide, and how do they influence its reactivity in synthetic pathways?

The compound’s pyrimidine core contains two amino groups at positions 2 and 4, a methyl group at position 6, and a sulfonamide moiety at position 4. These substituents confer distinct electronic and steric effects:

  • Amino groups enhance nucleophilicity, enabling participation in condensation or substitution reactions.
  • Methyl group increases steric hindrance, potentially directing regioselectivity in functionalization.
  • Sulfonamide contributes to hydrogen bonding and solubility in polar solvents, as seen in analogous sulfonamide-containing pyrimidines .
    Key physicochemical properties include a molecular formula of C₆H₉N₅O₂S (predicted via PubChem data for structurally related compounds) and a logP value indicative of moderate hydrophobicity .

Q. What synthetic methodologies are commonly employed to prepare this compound, and how do reaction conditions impact yield?

A standard approach involves:

Heterocyclization : Reacting a substituted malonic acid derivative (e.g., methoxymalonic acid diamide) with formamide under basic conditions to form the pyrimidine ring .

Sulfonylation : Introducing the sulfonamide group via reaction with 4-acetylaminobenzenesulfonyl chloride, followed by deprotection of the acetyl group .
Critical factors include:

  • Temperature control (e.g., 80–100°C for heterocyclization to avoid side reactions).
  • Catalyst selection (sodium methoxide/ethoxide for efficient ring closure) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, referencing retention times of analogous sulfonamides .
  • NMR : ¹H NMR should show characteristic peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.5 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) at m/z 216.0654 (calculated for C₆H₉N₅O₂S) .

Advanced Research Questions

Q. How does the sulfonamide group at position 5 influence the compound’s binding affinity in enzyme inhibition studies, and what structural analogs are worth exploring?

The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, mimicking natural substrates in enzymes like dihydrofolate reductase (DHFR). For example:

  • Pyrimethamine analogs (e.g., 5-(4-chlorophenyl)-6-ethyl-2,4-diaminopyrimidine) show that substituents at position 5 significantly alter binding kinetics .
  • Substitution studies : Replacing sulfonamide with thioether or carboxyl groups (e.g., 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl] derivatives) can modulate steric and electronic interactions .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Phase-solubility analysis : Conduct titrations in solvents like DMSO, methanol, and aqueous buffers (pH 4–8) to map pH-dependent solubility.
  • Co-solvency studies : Use ethanol-water mixtures to enhance solubility, as demonstrated for structurally similar pyrimidine sulfonamides .
  • Thermodynamic modeling : Apply Hansen solubility parameters to predict miscibility gaps .

Q. How can X-ray crystallography elucidate polymorphic forms of this compound, and what implications do polymorphs have for biological activity?

  • Crystallization : Grow single crystals via slow evaporation in DMSO/ethanol (1:3 v/v) at 4°C.
  • Data collection : Resolve structures to <1.8 Å resolution to identify hydrogen-bonding patterns (e.g., sulfonamide N–H⋯N interactions with pyrimidine nitrogens) .
  • Polymorph impact : As seen in 2-amino-5-nitropyrimidine, different crystal forms can alter bioavailability and dissolution rates, necessitating polymorph screening for drug development .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on the pyrimidine ring?

  • DFT calculations : Model electron density maps to predict reactive sites. For example, the C5 position (adjacent to sulfonamide) is electron-deficient, favoring nucleophilic attack .
  • Experimental validation : Compare bromination (Br₂/CH₃COOH) outcomes at C5 vs. C6 to confirm computational predictions .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s inhibitory potency against bacterial DHFR?

  • Fragment-based screening : Test derivatives with modified substituents (e.g., 6-ethyl, 5-arylthio) using enzymatic assays .
  • Co-crystallization : Resolve inhibitor-enzyme complexes to identify critical binding interactions (e.g., sulfonamide-O⋯Lys32 hydrogen bonds) .
  • In silico docking : Use AutoDock Vina to prioritize synthetic targets based on predicted ΔG values .

Methodological Resources

  • Synthetic protocols : Reference sulfadoxine synthesis for scalable pyrimidine functionalization .
  • Analytical workflows : Adapt HPLC conditions from sulfonamide mixture analyses .
  • Crystallographic data : Utilize Acta Crystallographica guidelines for structure validation .

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